Antileishmanial agent-23
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Overview
Description
Chemical Reactions Analysis
WAY-624876 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents for oxidation include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents for reduction include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
WAY-624876 has several scientific research applications, including:
Mechanism of Action
The mechanism by which WAY-624876 exerts its effects involves targeting specific molecular pathways and proteins within eukaryotic cells. The exact molecular targets and pathways are not fully elucidated, but it is believed that the compound interferes with key cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
WAY-624876 can be compared with other similar compounds, such as:
Itraconazole: Both compounds have antifungal properties, but WAY-624876 is specifically noted for its antileishmanial activity.
Buchwald Ligands: These ligands are used in various chemical reactions, similar to WAY-624876’s role as a ligand.
WAY-624876 stands out due to its unique combination of antileishmanial properties and its ability to alter the lifespan of eukaryotic organisms .
If you have any more questions or need further details, feel free to ask!
Properties
Molecular Formula |
C20H17N3O4S2 |
---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-5-[[2-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazol-5-yl]methylsulfanyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C20H17N3O4S2/c1-24-14-5-2-12(3-6-14)19-21-9-15(29-19)10-28-20-23-22-18(27-20)13-4-7-16-17(8-13)26-11-25-16/h2-8,15H,9-11H2,1H3 |
InChI Key |
VMUIILLRSVYCCU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NCC(S2)CSC3=NN=C(O3)C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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